2-(4,4-Difluorocyclohexyl)oxirane
Description
Properties
Molecular Formula |
C8H12F2O |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxirane |
InChI |
InChI=1S/C8H12F2O/c9-8(10)3-1-6(2-4-8)7-5-11-7/h6-7H,1-5H2 |
InChI Key |
NSGWLRAOBVRYON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CO2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes, including 2-(4,4-Difluorocyclohexyl)oxirane, can be achieved through several methods:
Intramolecular Cyclization (Williamson Intramolecular): Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids (e.g., MCPBA) react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in alpha position form enolates in a basic medium, which react with aldehydes or ketones to produce oxiranes.
Corey Synthesis (Sulfur Ylides): Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes using peracids or other oxidants. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized products.
Common Reagents and Conditions
Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.
Reduction: Metal hydrides, hydrogen gas with catalysts.
Substitution: Nucleophiles such as water, alcohols, carboxylic acids, and amines.
Major Products Formed
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Functionalized products with various substituents.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)oxirane involves its reactivity with various nucleophiles, leading to ring-opening reactions. The compound can form hydrogen-bonded complexes with acids and bases, facilitating its reactivity. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to functional modifications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4,4-Difluorocyclohexyl)oxirane is unique due to its specific fluorinated cyclohexyl group, which imparts distinct reactivity and selectivity compared to other oxiranes. This uniqueness makes it valuable for specialized applications in research and industry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4,4-Difluorocyclohexyl)oxirane, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : A common approach involves epoxide formation via epoxidation of a precursor alkene. For example, reacting 4,4-difluorocyclohexene with a peracid (e.g., meta-chloroperbenzoic acid) under controlled temperatures (0–25°C) in dichloromethane can yield the target oxirane. Reaction optimization may include adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., ring-opening) .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via column chromatography using ethyl acetate/hexane gradients is recommended .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming the difluorocyclohexyl group’s configuration (e.g., axial/equatorial fluorine atoms). and NMR can resolve the oxirane ring protons and cyclohexyl carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected m/z: 190.16 for ) .
- X-ray Crystallography : If crystals are obtainable, this technique provides definitive stereochemical assignment, though crystallization may require slow evaporation in nonpolar solvents .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The oxirane ring is susceptible to nucleophilic attack. Key reactions include:
- Acid-Catalyzed Ring-Opening : Forms diols or ethers with alcohols/water. Use catalytic sulfuric acid in tetrahydrofuran (THF) at 50°C .
- Base-Mediated Reactions : Amines or thiols can yield amino alcohols or thioethers. Optimize pH (8–10) to avoid decomposition .
- Reduction : Hydrogenation with palladium on carbon (Pd/C) can yield 2-(4,4-difluorocyclohexyl)ethanol .
Advanced Research Questions
Q. How does the stereoelectronic effect of the 4,4-difluorocyclohexyl group influence the oxirane’s reactivity and stability?
- Methodological Answer : The difluorocyclohexyl group’s electronegative fluorines induce a strong dipole, stabilizing the oxirane ring against electrophilic attack. Computational studies (DFT) suggest the axial fluorine configuration enhances ring strain, increasing reactivity toward nucleophiles. Experimental validation via kinetic studies (e.g., monitoring ring-opening rates under varying conditions) is recommended .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Strategies include:
- Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers and test their activity separately .
- Metabolic Stability Assays : Compare cytochrome P450-mediated degradation rates of purified isomers in liver microsomes .
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) to isolate contributing factors .
Q. Can computational models predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes like SARS-CoV-2 main protease (M). Key steps:
Ligand Preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.
Protein-Ligand Docking : Use crystal structures (PDB: 7L0D) to identify binding pockets .
Free Energy Calculations : Apply MM-GBSA to estimate binding energies. Validate with in vitro enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
